molecular formula C20H22N2O3 B8326921 4-hydroxy-3-(2-hydroxyhexyl)-1-phenyl-1,8-naphthyridin-2(1H)-one CAS No. 89108-60-1

4-hydroxy-3-(2-hydroxyhexyl)-1-phenyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B8326921
CAS No.: 89108-60-1
M. Wt: 338.4 g/mol
InChI Key: IACKUBXKSPKHBW-UHFFFAOYSA-N
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Description

4-hydroxy-3-(2-hydroxyhexyl)-1-phenyl-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

89108-60-1

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-hydroxy-3-(2-hydroxyhexyl)-1-phenyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C20H22N2O3/c1-2-3-10-15(23)13-17-18(24)16-11-7-12-21-19(16)22(20(17)25)14-8-5-4-6-9-14/h4-9,11-12,15,23-24H,2-3,10,13H2,1H3

InChI Key

IACKUBXKSPKHBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-phenylaminonicotinate (5 g.), gamma-octanoic lactone (10 g.) and potassium t-butoxide (7.5 g.) was stirred in a nitrogen atmosphere and heated to 95° C. where it was held for 6 hrs. After cooling, the mixture was poured into 5% NaOH (200 ml.) and stirred overnight. Acidification to pH 4.6 yielded an oil, which was extracted with ether, washed with water, dried (Na2SO4), filtered, and evaporated to a small volume. Hexane was added until turbidity was noticed, and the mixture was allowed to stand for about 5 hrs. The solid was filtered off and recrystallized from CH2Cl2 /isopropanol/isopropyl ether to produce the desired product, m.p. 184°-186° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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